![molecular formula C18H18ClN3O3S B2809794 Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105240-36-5](/img/structure/B2809794.png)
Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Overview
Description
Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, commonly known as CEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CEPPA is a selective agonist of the G protein-coupled receptor GPR35, which has been implicated in a variety of physiological processes.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Research has explored the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing antipyrine moieties, showcasing methods that could be applicable to the synthesis and modification of the compound (Abdelhamid & Afifi, 2010).
- Studies on the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents offer insights into reaction pathways that might be relevant for functionalizing or modifying the target compound to yield novel derivatives with potential applications (Harb et al., 1989).
- Investigations into heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the synthetic versatility of related compounds, potentially guiding the development of new materials or pharmaceuticals (Mohareb et al., 2004).
Potential Applications in Medicinal Chemistry
- The synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate highlight the potential of structurally related compounds in developing new therapeutic agents (Liu et al., 2018).
- Research on regioselective roles of hydrazide moieties in forming complex pyrrole–pyrazole systems indicates the chemical versatility and potential application of related compounds in synthesizing bioactive molecules or materials with specific functional properties (Attanasi et al., 2001).
Material Science Applications
- The development of fluorescent sensors based on pyrazoline derivatives for zinc ion detection demonstrates the potential use of similar compounds in sensor technology, offering high selectivity and low detection limits (Gong et al., 2011).
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with the pyrrolopyrazine scaffold have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZKBPCLNXCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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